molecular formula C9H6BrClO B2370872 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1337850-20-0

6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2370872
CAS No.: 1337850-20-0
M. Wt: 245.5
InChI Key: JCLQTPFCUKJMMS-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO . It has a molecular weight of 245.5 and is used in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, the compound is dissolved in methanol and reacted with sodium borohydride at room temperature for 2 hours . The solvent is then drained under reduced pressure, and the reaction is quenched by adding dilute hydrochloric acid . The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure . In the second stage, the concentrate is dissolved in toluene, p-toluenesulfonic acid is added, and the mixture is reacted at 120°C for 3 hours . The solvent is then drained under reduced pressure, and the product is purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H6BrClO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is sealed in dry storage conditions .

Scientific Research Applications

Affinity at D1 Dopamine Receptor

The compound 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one, along with its related compounds, has been studied for its affinity at the D1 dopamine receptor. Research indicates that 6-bromo derivatives, including this compound, have similar affinities to their 6-chloro counterparts. This finding is significant in the context of D1 antagonist series and has implications for in vivo studies (Neumeyer et al., 1991).

Catalysis in Synthesis Processes

This compound has been used in novel N-bromo sulfonamide reagents, acting as a catalyst in the synthesis of various derivatives through condensation reactions. Its role in catalysis, particularly in neutral media, highlights its utility in organic synthesis processes (Khazaei et al., 2014).

Structural Studies

The compound has been a subject of interest in structural and crystallographic studies. Its involvement in the formation of complexes and interactions with other molecules, such as chloral hydrate, reveals insights into molecular interactions and crystal structures (Dunphy & Lynton, 1971).

Influence on Molecular Conformation

The compound has been studied for its influence on the conformation of central molecular fragments in certain chemical structures. This is crucial for understanding how alterations in molecular structure can lead to changes in assembly modes in crystals, affecting the overall properties of the material (Kravtsov et al., 2012).

Role in Stereoselective Synthesis

The compound and its derivatives are important intermediates in the stereoselective synthesis of biologically active compounds. Its involvement in enzymatic kinetic resolution and configurational studies is pivotal for the synthesis of specific stereoisomers (Prysiazhnuk et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

6-bromo-7-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLQTPFCUKJMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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